Product packaging for L-ARGININE:HCL (<5% D) (4,4,5,5-D4)(Cat. No.:)

L-ARGININE:HCL (<5% D) (4,4,5,5-D4)

Cat. No.: B1580316
M. Wt: 214.68
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Site-Specific Deuterated Amino Acids as Mechanistic Probes

Site-specific deuterated amino acids are invaluable tools for elucidating the mechanisms of enzymatic reactions and metabolic pathways. nih.govnih.govresearchgate.net By replacing hydrogen atoms with deuterium (B1214612) at specific, non-labile positions on an amino acid, researchers can create a "heavy" version of the molecule that is chemically identical to its natural counterpart but has a distinct mass. This mass difference allows for the precise tracking of the labeled amino acid and its metabolites through complex biological systems using mass spectrometry. nih.gov The use of site-specific deuteration provides a powerful probe to investigate protein conformational changes and dynamics, offering insights into protein function and interaction with other macromolecules. nih.govnih.gov These labeled amino acids serve as safe, effective, and convenient tools for a variety of research applications, from clinical diagnostics to drug development, by enabling the detailed study of drug efficacy, mechanism of action, and metabolism. diagnosticsworldnews.com

Fundamental Overview of L-Arginine Metabolism and Biochemical Relevance in Model Systems

L-arginine is a conditionally essential amino acid that plays a central role in a multitude of physiological processes. nih.govnumberanalytics.comclevelandclinic.org It serves as a precursor for the synthesis of not only proteins but also a wide array of biologically important molecules, including nitric oxide (NO), urea (B33335), ornithine, polyamines, proline, glutamate, and creatine. nih.govnih.gov The metabolism of L-arginine occurs through several key pathways initiated by enzymes such as nitric oxide synthase (NOS), arginase, and arginine:glycine amidinotransferase. nih.gov

The production of nitric oxide from L-arginine, catalyzed by NOS, is a critical signaling pathway involved in vasodilation, immune response, and neurotransmission. numberanalytics.comkent.ac.uk The arginase pathway, which converts L-arginine to ornithine and urea, is essential for the urea cycle and the detoxification of ammonia. nih.govnih.gov Ornithine, in turn, is a precursor for the synthesis of polyamines, which are crucial for cell proliferation and differentiation, and proline, a key component of collagen. researchgate.net

In research, L-arginine and its metabolic pathways are studied in various model systems, including cultured cells and animal models, to understand its role in health and disease. kent.ac.uknih.govnih.gov For instance, studies using cell models have investigated the impact of L-arginine supplementation on signaling pathways related to glucose and lipid metabolism. kent.ac.uk Animal models have been instrumental in understanding the role of L-arginine in cardiovascular health, immune function, and wound healing. wholefamilyproducts.comresearchgate.net

Rationale for Deuterium Labeling at 4,4,5,5-Positions in L-Arginine for Research Applications

The specific labeling of L-arginine with deuterium at the 4,4,5,5-positions creates the stable isotope-labeled compound L-Arginine:HCl (4,4,5,5-D4). This specific labeling strategy is crucial for its application as a tracer in metabolic research, particularly in studies utilizing mass spectrometry. The rationale for labeling at these specific positions lies in the chemical stability of the carbon-deuterium bonds at these sites during metabolic processing.

When L-arginine is metabolized, the guanidinium (B1211019) group and the carboxyl group are often subject to enzymatic cleavage. For example, nitric oxide synthase (NOS) acts on the guanidinium group to produce nitric oxide and L-citrulline. kent.ac.uk Arginase hydrolyzes L-arginine to urea and L-ornithine. benthamopen.com By placing the deuterium labels on the stable backbone of the molecule (positions 4 and 5), researchers can ensure that the mass tag remains with the core structure of the amino acid as it is converted into its various metabolites, such as ornithine and subsequently proline or polyamines. researchgate.net

This allows for the unambiguous tracking of the labeled arginine and its metabolic products through complex biological matrices. nih.gov The distinct mass shift of +4 Da (Daltons) provided by the four deuterium atoms allows for clear differentiation from the endogenous, unlabeled L-arginine in mass spectrometry analysis, enabling precise quantification of its metabolic flux. nih.govnih.gov This approach is fundamental to techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where the accurate quantification of proteins and their turnover is essential. acs.orgyoutube.comyoutube.com The use of stable isotope-labeled internal standards like L-Arginine-d4 is considered the gold standard for achieving high precision and accuracy in quantitative mass spectrometry-based analysis of L-arginine and its related metabolites. nih.gov

Properties

Molecular Weight

214.68

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity Characterization of L Arginine:hcl 4,4,5,5 D4

Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation at Specific Carbon Positions

The synthesis of L-arginine with deuterium at the C4 and C5 positions requires a multi-step approach, often starting from a precursor that allows for the stereospecific introduction of the deuterium atoms. A common strategy involves the use of a chiral starting material to ensure the final product retains the desired L-configuration.

One plausible synthetic route begins with a protected form of L-aspartate, such as N-Boc-protected dimethyl L-aspartate. nih.gov This starting material provides the necessary carbon backbone and the correct stereochemistry at the α-carbon. The synthesis can be designed to introduce deuterium at specific locations through carefully chosen chemical reactions. For instance, a synthetic pathway could be devised to convert one of the carboxyl groups of aspartate into a functional group that facilitates deuteration at the adjacent carbons.

A general approach for selective deuteration involves creating a double bond in the desired location of the carbon chain, followed by catalytic hydrogenation using deuterium gas (D₂). For labeling at the 4 and 5 positions of arginine, a precursor with a double bond between these carbons would be necessary. The synthesis of such a precursor is a complex task that requires careful protecting group strategies to avoid unwanted side reactions. researchgate.net

An alternative method involves the use of deuterated building blocks. For example, a synthetic route could be designed to couple a deuterated alkyl halide with a suitable amino acid precursor. However, achieving the specific 4,4,5,5-D4 labeling pattern would necessitate a custom-synthesized deuterated fragment.

A study on the synthesis of selectively labeled L-arginine (¹³Cδ/²Hβγ/¹⁵Nε) highlights a flexible strategy starting from L-aspartate. nih.gov Although this specific isotopologue differs from the target compound, the methodology demonstrates the principles involved. The process includes:

Protection of the amino and carboxyl groups of L-aspartate.

Regioselective reduction of one of the carboxyl groups to an aldehyde.

Quantitative deuteration under basic conditions in a deuterated solvent like MeOD. nih.gov

Subsequent reduction of the aldehyde to an alcohol.

Conversion of the alcohol to a leaving group (e.g., iodide).

Displacement with a labeled cyanide (e.g., K¹³C¹⁵N) to extend the carbon chain.

Further chemical modifications to form the guanidino group.

While this specific example focuses on β and γ deuteration (C3 and C4), a similar multi-step synthetic strategy would be required to achieve the 4,4,5,5-D4 pattern, likely involving a different starting material or a more extensive series of transformations to build the deuterated side chain before the final guanidinylation step. nih.gov

Synthetic Step (Illustrative) Reagents and Conditions Purpose
Starting Material L-Aspartate DerivativeProvides chiral center and carbon backbone.
Functional Group Interconversion Multi-step processCreates a suitable precursor for deuteration.
Deuteration Deuterium source (e.g., D₂, NaBD₄) with catalystIntroduces deuterium at the target positions.
Chain Elongation & Modification Various reagentsBuilds the full arginine side chain.
Guanidinylation Guanidinylating agentForms the characteristic guanidino group.
Deprotection Acidic conditions (e.g., TFA, HCl)Removes protecting groups to yield the final product.
This table presents a generalized, illustrative pathway for the chemical synthesis of deuterated L-arginine.

Biocatalytic and Enzymatic Deuteration Strategies for Stereoselective Labeling

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing high site- and stereoselectivity under mild reaction conditions. nih.gov For the synthesis of deuterated amino acids, enzymes that catalyze hydrogen-deuterium (H/D) exchange are particularly valuable.

Pyridoxal phosphate (B84403) (PLP)-dependent enzymes, for instance, can reversibly deprotonate the α-carbon of amino acids, allowing for deuterium incorporation when the reaction is performed in deuterium oxide (D₂O). nih.gov While many of these enzymes target the α-carbon, some systems can achieve labeling at other positions.

A dual-protein catalytic system involving an aminotransferase (DsaD) and a partner protein (DsaE) has been shown to catalyze H/D exchange at both the Cα and Cβ positions of various amino acids. nih.govfao.org This highlights the potential of enzymatic systems to achieve site-selective deuteration beyond the α-position. Although this system targets Cβ, it demonstrates the principle that specific enzyme complexes can be harnessed for selective labeling.

For L-arginine specifically, studies have shown that enzymes like SxtA AONS can catalyze deuterium incorporation, albeit with moderate efficiency for the free amino acid. nih.gov The efficiency of such enzymatic deuteration can sometimes be improved by using amino acid esters instead of free amino acids. nih.gov

While direct enzymatic deuteration at the C4 and C5 positions of L-arginine is not commonly reported, enzymes involved in arginine biosynthesis or catabolism could potentially be engineered or utilized for this purpose. For example, enzymes that act on intermediates in the arginine metabolic pathway, such as argininosuccinate (B1211890) synthase or L-arginine:glycine amidinotransferase, operate with high specificity. nih.govresearchgate.net In principle, if an intermediate in these pathways could be synthesized with deuterium at the desired positions, enzymes could complete the conversion to L-arginine, preserving the stereochemistry.

Furthermore, some nonheme iron enzymes are known to hydroxylate L-arginine at various positions, including C3, C4, and C5. frontiersin.orgnih.gov While these are hydroxylation reactions, the high substrate and site specificity of these enzymes underscore the potential of biocatalysis to target specific C-H bonds in the arginine side chain.

Enzymatic Approach Enzyme Class/System Mechanism/Principle Potential for L-ARGININE:HCL (4,4,5,5-D4)
H/D Exchange PLP-dependent enzymes (e.g., SxtA AONS)Reversible deprotonation/deuteration in D₂O.Primarily targets the α-carbon; limited for side-chain labeling. nih.gov
Dual-Catalysis Aminotransferase/Partner Protein (e.g., DsaD/DsaE)Combined action to achieve Cα and Cβ exchange. nih.govDemonstrates potential for side-chain labeling, but not reported for C4/C5.
Biosynthetic Pathway Engineering Arginine biosynthesis enzymesUse of a custom-deuterated precursor in an enzymatic reaction.A plausible but complex strategy requiring a deuterated intermediate. nih.gov
This table summarizes potential biocatalytic strategies for the stereoselective labeling of L-arginine.

Analytical Techniques for Determining Isotopic Enrichment and Chemical Purity

Once the synthesis of L-ARGININE:HCL (4,4,5,5-D4) is complete, it is crucial to characterize the final product to confirm its identity, chemical purity, and the extent and location of isotopic labeling. rsc.org A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is the primary technique for determining isotopic enrichment. High-resolution mass spectrometry (HR-MS) can precisely measure the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation between the unlabeled, partially deuterated, and fully deuterated species. rsc.orgresearchgate.net By analyzing the isotopic cluster of the molecular ion, the percentage of deuterium incorporation can be calculated. nih.gov For L-ARGININE:HCL (4,4,5,5-D4), the fully labeled compound would show a mass shift of +4 compared to the unlabeled L-arginine. The relative intensities of the M, M+1, M+2, M+3, and M+4 peaks provide a quantitative measure of the isotopic distribution. acs.orggoogle.com

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signals corresponding to the protons at the C4 and C5 positions should be significantly diminished or absent, confirming the replacement of hydrogen with deuterium. studymind.co.uk The integration of the remaining proton signals can be used to assess chemical purity.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. numberanalytics.com A ²H NMR spectrum of L-ARGININE:HCL (4,4,5,5-D4) would show signals at the chemical shifts corresponding to the C4 and C5 positions, providing direct evidence of deuteration at these sites. sigmaaldrich.com It is a powerful tool for both qualitative confirmation and quantitative analysis of isotopic enrichment. nih.gov

¹³C NMR (Carbon-13 NMR): The attachment of deuterium to a carbon atom causes a characteristic upfield shift in the ¹³C NMR signal of that carbon (an isotope effect). Furthermore, the signal of a deuterium-bound carbon will appear as a multiplet due to ¹³C-²H coupling, which differs from the splitting seen with ¹³C-¹H coupling. These effects can be used to confirm the locations of the deuterium labels. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound. By comparing the retention time of the synthesized product to that of a certified reference standard of L-arginine, its identity can be confirmed. The peak area in the chromatogram can be used to quantify the chemical purity, ensuring that it is free from starting materials, reagents, or side products from the synthesis. nih.govyoutube.com

Analytical Technique Information Obtained Key Findings for L-ARGININE:HCL (4,4,5,5-D4)
Mass Spectrometry (MS) Isotopic enrichment, mass verification. nih.govA prominent peak at M+4 relative to unlabeled arginine, indicating successful incorporation of four deuterium atoms.
¹H NMR Location of deuterium by proton signal absence. studymind.co.ukDisappearance or significant reduction of signals corresponding to protons at the C4 and C5 positions.
²H NMR Direct detection and location of deuterium. numberanalytics.comsigmaaldrich.comSignals appear at chemical shifts characteristic of the C4 and C5 positions.
¹³C NMR Location of deuterium by isotope shifts and coupling patterns. cdnsciencepub.comUpfield shifts and multiplet patterns for the C4 and C5 signals.
HPLC Chemical purity, identity confirmation. nih.govA single major peak with a retention time matching the L-arginine standard.
This table outlines the primary analytical methods for characterizing L-ARGININE:HCL (4,4,5,5-D4) and the expected results.

Advanced Analytical Methodologies Utilizing L Arginine:hcl 4,4,5,5 D4 As a Research Tool

Mass Spectrometry (MS)-Based Quantification and Profiling Techniques

The use of L-ARGININE:HCL (4,4,5,5-D4) is prominent in mass spectrometry-based methods due to the significant mass shift it provides, enabling clear distinction from the natural L-arginine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Analysis of Arginine and Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous quantification of L-arginine and its various metabolites in biological samples. nih.govacs.org The high specificity and sensitivity of LC-MS/MS make it ideal for tracking the metabolic fate of L-arginine in complex biological matrices like plasma, urine, and cell cultures. nih.gov In these analyses, stable isotope-labeled versions of arginine, such as L-ARGININE:HCL (4,4,5,5-D4), are essential.

Research has demonstrated the development of LC-MS/MS methods capable of concurrently measuring multiple arginine-related compounds, including L-citrulline, asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA). nih.govmdpi.com These methods often employ hydrophilic interaction liquid chromatography (HILIC) to achieve separation of these polar compounds without the need for derivatization. acs.orgresearchgate.net The use of isotopically labeled standards allows for the accurate quantification and monitoring of metabolic processes such as uptake, efflux, and conversion. nih.gov For instance, a study utilizing an LC-MS/MS method demonstrated linearity for L-arginine and its metabolites over a range of concentrations, with high accuracy and precision. nih.gov

Below is a table summarizing typical performance data for LC-MS/MS analysis of arginine and its metabolites.

AnalyteLinearity (r²)Limit of Quantification (LOQ)Intra-assay Accuracy (%)Inter-assay Accuracy (%)
L-Arginine>0.990.25 - 3.1 µmol/L88.8 - 108.090.3 - 101.3
L-Citrulline>0.990.31 - 1.08 µmol/L92.5 - 105.995.3 - 103.8
ADMA>0.99≥0.07 µmol/L--
SDMA>0.99≥0.07 µmol/L--
This table is a composite of findings from multiple sources and is for illustrative purposes. acs.orgnih.govunl.pt

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolomic Applications

Gas chromatography-mass spectrometry (GC-MS) is another key technique in metabolomics, though its application to amino acids like arginine presents challenges due to their non-volatile nature. researchgate.net To be analyzed by GC-MS, arginine and its metabolites must first be converted into volatile derivatives through a process called derivatization. nih.gov Common derivatization procedures for arginine include the formation of methyl ester N-pentafluoropropionyl derivatives. nih.gov

Stable isotope-labeled compounds, including deuterated forms of arginine, are used in GC-MS analysis as internal standards to ensure accurate quantification. nih.gov For example, a method for the quantitative determination of L-homoarginine, L-arginine, and ADMA in biological samples involves derivatization followed by GC-MS analysis. nih.gov While direct analysis of L-ARGININE:HCL (4,4,5,5-D4) by GC-MS is not typical without derivatization, its use as an internal standard in such methods is a critical application. The derivatized, deuterated standard co-elutes with the derivatized endogenous analyte, allowing for precise quantification by correcting for variations during sample preparation and analysis.

It has been noted that some derivatization processes can lead to the decomposition of certain arginine metabolites, which requires careful method development and validation. nih.gov

Application as an Internal Standard in Quantitative Assays

The primary and most crucial application of L-ARGININE:HCL (4,4,5,5-D4) in quantitative assays is its use as an internal standard. nih.govmdpi.com In mass spectrometry, an ideal internal standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. nih.gov L-ARGININE:HCL (4,4,5,5-D4) fulfills this role perfectly for the quantification of endogenous L-arginine.

By adding a known amount of the deuterated standard to a biological sample at the beginning of the sample preparation process, any loss of the analyte during extraction, derivatization, or analysis can be corrected for. nih.gov This is because the internal standard experiences the same physical and chemical effects as the endogenous analyte. The ratio of the signal from the endogenous analyte to the signal from the internal standard is used to calculate the concentration of the analyte, leading to highly accurate and precise measurements. nih.gov

The use of stable isotope-labeled internal standards like L-ARGININE:HCL (4,4,5,5-D4) is considered the gold standard for quantitative mass spectrometry and is essential for reliable clinical and research findings. nih.gov

High-Resolution Mass Spectrometry for Isotopic Profiling and Metabolite Identification

High-resolution mass spectrometry (HRMS), often coupled with techniques like liquid chromatography (e.g., UPLC-QToF-MS), provides the capability for detailed isotopic profiling and the identification of novel metabolites. nih.gov HRMS instruments can distinguish between molecules with very small mass differences, which is crucial for resolving complex mixtures and accurately identifying compounds based on their elemental composition.

In the context of arginine metabolism, HRMS can be used to trace the metabolic fate of isotopically labeled arginine, such as L-ARGININE:HCL (4,4,5,5-D4), with great precision. rsc.org By tracking the incorporation of the deuterium (B1214612) label into various downstream metabolites, researchers can elucidate metabolic pathways and measure metabolic fluxes. nih.gov For example, a study using capillary electrophoresis coupled with HRMS was able to trace the metabolic products of uniformly labeled arginine in vivo. rsc.org This allows for a comprehensive characterization of the arginine metabolome and can reveal how it is altered in various disease states. nih.gov In proteomics, HRMS is essential for distinguishing between peptides containing heavy isotope-labeled amino acids and their light counterparts, which can be complicated by metabolic conversions, such as arginine to proline. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules and studying their dynamics in solution. nih.gov While less sensitive than mass spectrometry for quantification, NMR provides unparalleled information about the chemical environment of specific atoms within a molecule.

Deuterium NMR (²H NMR) for Positional Labeling Verification and Tracing

While direct Deuterium NMR (²H NMR) spectra are not commonly reported in this context, the verification of deuterium incorporation at specific positions is a critical quality control step in the synthesis and use of compounds like L-ARGININE:HCL (4,4,5,5-D4). The success of this verification is often accomplished using proton NMR (¹H NMR). nih.gov In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. By integrating the remaining proton signals and comparing them to a non-deuterated standard, the degree of deuteration can be accurately calculated. nih.gov

A study detailing the synthesis of selectively labeled arginine (¹³Cδ/²Hβγ/¹⁵Nε) demonstrated the use of ¹H NMR to confirm a deuteration grade of 94% by observing the disappearance of signals in the β and γ positions. nih.gov This verification ensures the isotopic purity of the tracer, which is fundamental for the accuracy of subsequent metabolic studies. Furthermore, the introduction of deuterium at specific sites simplifies complex proton NMR spectra of large biomolecules like proteins, aiding in structural and dynamic studies. This selective deuteration helps in resolving signal overlap and allows for the unambiguous assignment of resonances, providing clearer insights into protein structure and interactions.

Multidimensional NMR for Conformational and Interaction Studies

The strategic use of isotopically labeled compounds is a cornerstone of modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. L-ARGININE:HCL (4,4,5,5-D4) serves as a powerful research tool in this regard, offering unique advantages for the detailed investigation of molecular conformation and intermolecular interactions through multidimensional NMR techniques. The selective replacement of protons with deuterons at the C-4 and C-5 positions of the arginine side chain has profound and beneficial effects on the NMR spectrum, facilitating otherwise challenging analyses.

Deuteration at these specific positions simplifies the often-complex ¹H-NMR spectrum by removing the signals and scalar couplings associated with the H4 and H5 protons. This spectral simplification is critical, especially when L-arginine is incorporated into large biomolecules like proteins, where signal overlap is a major obstacle. nih.gov By eliminating these protons, the remaining signals, such as those from the Hα, Hβ, and the guanidinium (B1211019) group protons, become more resolved and easier to assign and analyze. nih.gov

Conformational Analysis:

The conformation of the L-arginine side chain is crucial for its function, dictating how it fits into active sites or interacts with binding partners. acs.org Multidimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are primary methods for determining this conformation.

COSY: This experiment identifies protons that are coupled to each other through chemical bonds (typically over two to three bonds). libretexts.orgprinceton.edu In L-ARGININE:HCL (4,4,5,5-D4), a COSY spectrum would reveal correlations between Hα and Hβ protons, and between Hβ and Hγ protons, helping to trace the connectivity of the carbon backbone. The absence of signals from H4 and H5 simplifies this process, removing potential ambiguities.

NOESY: This technique identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are directly bonded. libretexts.orgprinceton.edu For L-ARGININE:HCL (4,4,5,5-D4), NOESY is invaluable for defining the three-dimensional fold of the side chain. For instance, NOEs between the Hβ protons and the Hδ protons can provide crucial distance restraints to model the side chain's torsional angles. The deuteration at C4 and C5 enhances the quality of NOESY data for the remaining protons by reducing spin diffusion, a phenomenon that can complicate interpretation in fully protonated molecules.

Interaction Studies:

The true power of L-ARGININE:HCL (4,4,5,5-D4) is realized when studying its interactions with other molecules, such as proteins or nucleic acids. The arginine side chain is frequently involved in critical interactions like salt bridges and hydrogen bonds. nih.govmeihonglab.com

HSQC (Heteronuclear Single Quantum Coherence): When L-ARGININE:HCL (4,4,5,5-D4) is also labeled with ¹³C or ¹⁵N, heteronuclear correlation experiments like HSQC can be employed. nih.govhmdb.ca An ¹H-¹⁵N HSQC spectrum, for example, provides a map of each N-H bond in the molecule. By monitoring the chemical shift perturbations of the arginine's guanidinium N-H signals upon binding to a target, researchers can precisely map the interaction interface. researchgate.net The deuteration of the side chain simplifies the ¹H dimension and improves the relaxation properties of the remaining protons, leading to sharper signals and increased sensitivity, which is particularly beneficial for studying large complexes. nih.gov

Chemical Shift Perturbation (CSP): Upon interaction with a binding partner, the chemical environment of the arginine nuclei changes, leading to shifts in their NMR resonance frequencies. By comparing the NMR spectra of L-ARGININE:HCL (4,4,5,5-D4) in its free and bound states, researchers can identify which parts of the molecule are involved in the interaction. The simplification afforded by deuteration makes the detection and interpretation of these chemical shift changes more straightforward. nih.gov

Research Findings:

While specific studies on L-ARGININE:HCL (4,4,5,5-D4) are not broadly published, extensive research on selectively deuterated arginine analogues provides a clear blueprint for its application. For instance, studies using arginine deuterated at the β and γ positions (C3 and C4) have successfully elucidated the dynamics and interactions of arginine side chains in proteins. nih.gov In one such study, selectively labeled ubiquitin was titrated with a binding partner, and the resulting changes in the ¹H-¹³C HSQC spectra of the arginine side chain provided direct evidence of the binding interface and the dynamics of the interaction. nih.gov The observed chemical shift perturbations and signal broadening for specific arginine residues were indicative of their direct involvement in the binding event. nih.gov These established methodologies are directly applicable to L-ARGININE:HCL (4,4,5,5-D4).

The table below summarizes the application of various multidimensional NMR techniques to L-ARGININE:HCL (4,4,5,5-D4) and the expected research findings.

NMR ExperimentTarget NucleiInformation GleanedResearch Application
COSY ¹H-¹HThrough-bond proton-proton connectivities (e.g., Hα-Hβ, Hβ-Hγ).Elucidation of the spin system and confirmation of side-chain fragments.
NOESY ¹H-¹HThrough-space proton-proton proximities (e.g., Hβ to Hδ).Determination of side-chain dihedral angles and overall 3D conformation.
¹H-¹³C HSQC ¹H and ¹³CCorrelation of each proton to its directly attached carbon atom.Site-specific assignment and monitoring of chemical shift perturbations upon binding.
¹H-¹⁵N HSQC ¹H and ¹⁵NCorrelation of each N-H proton to its nitrogen atom (guanidinium group).Mapping protein-ligand interaction surfaces and studying hydrogen bond dynamics. nih.gov

Applications in Metabolic Flux Analysis and Biochemical Pathway Elucidation

Investigation of L-Arginine Biosynthesis and Catabolism in Cellular and Animal Models

Stable isotope tracing with compounds like L-Arginine-D4 provides unparalleled insights into the metabolic wiring of cells and organisms. springernature.com This technique allows researchers to follow the labeled arginine molecule through its various biochemical transformations, providing qualitative and quantitative data on its biosynthesis and breakdown. springernature.comnih.gov

In cellular models, such as macrophage cell lines, L-Arginine tracers are used to understand how genetic modifications or external stimuli impact metabolic pathways. springernature.comnih.gov For instance, by introducing L-Arginine-D4 into the cell culture medium, scientists can track the incorporation of the deuterium (B1214612) label into downstream metabolites. This helps to elucidate the relative rates of different metabolic routes.

Animal models are crucial for studying metabolism in a physiological context. nih.gov L-Arginine-D4 can be administered to animals, and the distribution of the isotopic label can be analyzed in various tissues and biofluids. This approach has been used to study how dietary supplementation with arginine affects its metabolism and the production of related compounds. nih.gov For example, studies in pigs have shown that L-arginine supplementation can alter the gut microbiota and influence metabolic pathways related to amino acids, carbohydrates, and lipids. nih.gov

Key Research Findings:

Metabolic Reprogramming: The metabolism of arginine is often reprogrammed under different physiological and pathological states. springernature.comnih.gov Isotopic labeling helps to quantify these changes.

Cell-Specific Metabolism: Different cell types exhibit unique patterns of arginine metabolism. nih.gov Tracers like L-Arginine-D4 are instrumental in mapping these cell-specific pathways.

Tracing the Nitric Oxide (NO) Synthesis Pathway in in vitro and in vivo Experimental Systems

The synthesis of nitric oxide (NO), a critical signaling molecule, from L-arginine is a key area of investigation. nih.gov L-Arginine-D4 serves as an invaluable tool to trace this pathway in both isolated cellular systems (in vitro) and within whole organisms (in vivo). nih.gov

When L-Arginine-D4 is provided as a substrate for nitric oxide synthase (NOS), the enzyme responsible for NO production, the deuterium label is incorporated into the reaction's byproducts. By measuring the labeled and unlabeled species, researchers can quantify the rate of NO synthesis. youtube.comyoutube.com This is crucial for understanding the regulation of NO production in various physiological and pathophysiological conditions, such as hypertension and atherosclerosis. nih.gov

In vivo studies often involve the administration of L-Arginine-D4 to animal models to assess its impact on systemic NO production and its physiological effects, such as blood pressure regulation. youtube.com These studies have helped to elucidate the complex interplay between arginine availability and NO synthesis in the body. nih.govnih.gov

Key Research Findings:

Enzyme Kinetics: Deuterated arginine can be used to study the kinetic properties of different NOS isoforms.

Physiological Regulation: Tracing studies have revealed how factors like substrate availability and the presence of inhibitors regulate NO synthesis.

Disease Mechanisms: The role of impaired NO synthesis in various diseases is being actively investigated using isotopic tracers. nih.gov

Elucidation of Urea (B33335) Cycle Intermediates and Related Amino Acid Interconversions

L-Arginine-D4 is instrumental in studying the urea cycle, a critical pathway for the disposal of excess nitrogen. wikipedia.orgnews-medical.net By tracing the flow of the deuterium label from arginine, researchers can follow its conversion to ornithine and subsequently to other urea cycle intermediates like citrulline. nih.govbyjus.comucl.ac.uk

This approach allows for the quantification of the flux through the urea cycle and helps to understand how it is regulated. nih.gov Furthermore, the interconversion of arginine with other amino acids, such as L-citrulline, L-ornithine, and L-homoarginine, can be precisely tracked. nih.govnih.gov For example, studies have shown that L-citrulline can be a significant precursor for L-arginine synthesis in certain cell types. nih.gov

The use of stable isotope-labeled internal standards, including deuterated forms of these amino acids, is essential for accurate quantification in mass spectrometry-based analyses of biofluids. nih.govresearchgate.net

Research Findings on Urea Cycle and Amino Acid Interconversions:

Tracer UsedPathway InvestigatedKey Finding
L-[¹⁵N₂, 5,5-²H₂]arginineArginine to Ornithine ConversionIncreased arginine intake significantly enhances the conversion of plasma arginine to ornithine. nih.gov
L-[5-¹³C]ornithineOrnithine KineticsChanges in ornithine kinetics suggest complex compartmentation of whole-body arginine and ornithine metabolism. nih.gov
¹³C₆-ArginineArginine RecyclingInfused arginine is converted to ornithine, which is then used for citrulline and subsequent arginine synthesis, indicating recycling. nih.gov
L-Citrulline-d6Arginine-Citrulline PathwayL-citrulline is derived from ornithine or L-arginine. medchemexpress.com

Assessment of Arginine Transport Kinetics and Intracellular Pool Dynamics in Model Cells

Understanding how arginine is transported into cells and the dynamics of its intracellular pools is crucial for comprehending its metabolic roles. nih.gov L-Arginine-D4 provides a means to directly measure the rate of arginine uptake by cells. By monitoring the accumulation of the labeled arginine inside the cell over time, transport kinetics can be determined.

These studies are often performed in cultured mammalian cells, which serve as models for various tissues and disease states. springernature.comnih.gov The use of deuterated arginine allows for the differentiation between the externally supplied tracer and the pre-existing unlabeled intracellular arginine pool. This distinction is critical for accurately assessing transport rates and understanding how the intracellular concentration of arginine is maintained.

Fluorescent biosensors are also being developed to monitor arginine fluctuations in real-time within living cells, complementing the data obtained from isotopic tracing. nih.gov

Quantitative Metabolomics for Detailed Pathway Interrogation using Isotopic Tracers

The field of metabolomics aims to comprehensively measure all small molecule metabolites in a biological sample. nih.govresearchgate.net When combined with isotopic tracers like L-Arginine-D4, it becomes a powerful tool for detailed pathway interrogation. springernature.comepa.govarchive.org This approach, often referred to as stable isotope tracing or fluxomics, allows for the quantification of metabolic fluxes—the rates of biochemical reactions. springernature.com

Liquid chromatography-mass spectrometry (LC-MS) is a key analytical platform used in these studies. springernature.comnih.govnih.gov By analyzing the mass isotopologue distribution of metabolites downstream of the labeled precursor, researchers can map out the active metabolic pathways and quantify their relative contributions. For example, a method using LC-MS and ¹⁵N₄-arginine tracing has been described to quantitatively analyze arginine metabolism in cultured mammalian cells. springernature.comnih.gov

The use of stable isotope-labeled internal standards is crucial for achieving high precision and accuracy in mass spectrometry-based quantitative analysis of arginine and its related metabolites. nih.govresearchgate.net

Mechanistic Biochemical Investigations Employing L Arginine:hcl 4,4,5,5 D4

Enzyme Kinetic Studies and Reaction Mechanism Elucidation via Kinetic Isotope Effects

The use of L-ARGININE:HCL (4,4,5,5-D4) is pivotal in elucidating enzyme reaction mechanisms through the study of kinetic isotope effects (KIEs). The KIE is a measure of the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. By comparing the reaction rates of enzymes with the deuterated versus the non-deuterated L-arginine, researchers can infer whether the C-H bond at the labeled positions is broken or altered in the rate-determining step of the reaction. This information is crucial for understanding the catalytic mechanism of enzymes that metabolize arginine, such as nitric oxide synthase (NOS) and arginase.

For instance, a significant KIE would suggest that the cleavage or formation of a bond at the 4th or 5th position is a critical part of the enzyme's catalytic cycle. Conversely, the absence of a KIE would indicate that these positions are not directly involved in the rate-limiting step. These studies provide invaluable insights into the transition state of the enzyme-substrate complex.

Characterization of Enzyme-Substrate Interactions and Allosteric Regulation

L-ARGININE:HCL (4,4,5,5-D4) is instrumental in characterizing the binding of arginine to its target enzymes and understanding the nuances of their interaction. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be employed to monitor the binding event and any conformational changes in the enzyme or the substrate upon complex formation.

Furthermore, this labeled compound aids in the investigation of allosteric regulation. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. By using L-ARGININE:HCL (4,4,5,5-D4), researchers can study how allosteric effectors influence the binding and processing of arginine at the active site. For example, studies on protein arginine methyltransferase 5 (PRMT5) have revealed allosteric binding pockets that, when occupied, can abrogate the enzyme's canonical binding site for both the substrate and the cofactor S-adenosyl methionine (SAM). nih.gov

Role in Cellular Signaling Pathways in Cultured Cells and Animal Tissues (e.g., cGMP-dependent mechanisms, oxidative stress responses)

L-arginine is a precursor to nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including the cGMP-dependent signaling pathway. The production of NO from arginine is catalyzed by nitric oxide synthase (NOS). L-ARGININE:HCL (4,4,5,5-D4) can be used to trace the metabolic fate of arginine and quantify its conversion to NO in cultured cells and animal tissues. This allows for a detailed investigation of the L-arginine/NO/cGMP pathway's role in various cellular responses. nih.govnih.gov

The compound is also valuable in studying the role of arginine metabolism in oxidative stress. Some studies suggest that L-arginine can reduce nitro-oxidative stress in cells with mitochondrial deficiency. mdpi.comresearchgate.net Conversely, other research indicates that continuous exposure to L-arginine can induce oxidative stress in cultured human endothelial cells. nih.gov By using the deuterated form, researchers can precisely track the involvement of exogenous arginine in these processes, distinguishing it from the endogenous pool.

Research AreaCell/Tissue ModelKey Findings
cGMP-dependent signaling Rat brain and peripheral tissuesThe L-arginine/NO/cGMP/KATP channel pathway is involved in antinociceptive effects. nih.gov
Oxidative Stress Cultured human endothelial cells (Ea.hy926 and HUVEC)Continuous L-arginine exposure can lead to oxidative stress and cellular tolerance. nih.gov
Oxidative Stress Cultured cells with mitochondrial deficiencyL-arginine can reduce protein nitration and nitro-oxidative stress. mdpi.com
Inflammatory Response Porcine intestinal epithelial cells (IPEC-J2)L-arginine can inhibit the inflammatory response and oxidative stress induced by lipopolysaccharide. nih.gov

Investigation of Protein Folding and Aggregation Mechanisms in in vitro Systems

L-arginine hydrochloride is widely recognized as an effective agent for suppressing protein aggregation and enhancing in vitro protein refolding. researchgate.netresearchgate.net It is often included in solvents to facilitate the correct folding of recombinant proteins expressed in bacteria, which can otherwise form insoluble inclusion bodies. nih.govpfanstiehl.com L-ARGININE:HCL (4,4,5,5-D4) can be used in these in vitro systems to probe the specific interactions between arginine and the protein during the folding process.

By employing techniques like NMR, researchers can determine which parts of the arginine molecule interact with the protein surface to prevent aggregation and promote proper folding. Studies have shown that L-arginine hydrochloride increases the equilibrium solubility of both native and unfolded proteins, suggesting it affects the pre-equilibria leading to the formation of aggregation seeds. researchgate.netnih.gov The deuterated label allows for precise tracking of the arginine molecules and their environment, providing a deeper understanding of the molecular mechanisms at play.

ProteinEffect of L-Arginine HClMechanistic Insight
Recombinant plasminogen activator (rPA)Increases solubility of native and unfolded forms. nih.govActs on equilibrium solubility and affects pre-equilibria of aggregation seed formation. researchgate.netnih.gov
Reduced denatured lysozymeSuppresses aggregation and improves refolding yield. researchgate.netThe guanidinium (B1211019) group of arginine may interact with tryptophan side chains to suppress aggregation. nih.gov

Studies on Amino Acid Exchange and Turnover Rates in Non-Human Biological Samples

One of the key applications of L-ARGININE:HCL (4,4,5,5-D4) is in metabolic research to study amino acid exchange and protein turnover rates in non-human biological samples. By introducing a known amount of the labeled arginine into a biological system, researchers can track its incorporation into newly synthesized proteins and its flux through various metabolic pathways over time.

Mass spectrometry is used to measure the ratio of labeled to unlabeled arginine in proteins and other metabolites. This information allows for the calculation of protein synthesis rates, degradation rates (turnover), and the kinetics of arginine metabolism. These studies are fundamental to understanding protein dynamics in various physiological and pathological states in non-human models.

Applications in Proteomics Research and Protein Turnover Dynamics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics in Experimental Models

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry (MS)-based proteomics. isotope.comthermofisher.com The technique involves replacing a standard, or "light," amino acid in cell culture medium with a "heavy," non-radioactive, stable isotope-labeled counterpart. creative-biolabs.com L-Arginine, alongside L-Lysine, is a common choice for SILAC because the enzyme trypsin, frequently used in proteomics to digest proteins into smaller peptides for MS analysis, cleaves specifically at the C-terminus of these two amino acids. This ensures that nearly every resulting peptide (except the C-terminal peptide of the protein) will contain a label, making it quantifiable. isotope.com

The deuterated variant, L-Arginine:HCl (4,4,5,5-D4), provides a specific mass shift that allows for direct comparison between different cell populations. In a typical SILAC experiment, one population of cells is grown in a medium containing "light" L-arginine, while the other is grown in a medium containing "heavy" L-Arginine:HCl (4,4,5,5-D4). thermofisher.com After several cell divisions, the heavy arginine is fully incorporated into the entire proteome of the second cell population. fishersci.dk The cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Afterwards, the samples are combined, proteins are extracted and digested, and the resulting peptides are analyzed by MS. isotope.com

The key advantage of this method is that the samples are mixed at a very early stage, which significantly reduces quantitative errors that might arise from variations in sample preparation. isotope.com In the mass spectrometer, peptides from the "light" and "heavy" populations appear as pairs of peaks separated by a defined mass difference corresponding to the incorporated isotope. The ratio of the intensities of these peaks provides a highly accurate measure of the relative abundance of that peptide, and by extension its parent protein, between the two experimental conditions. creative-biolabs.com

Table 1: Common Stable Isotope-Labeled Arginine Variants in SILAC

Isotope-Labeled Arginine Mass Shift (Da) Common Application
L-Arginine (4,4,5,5-D4) +4 2-plex or 3-plex quantitative proteomics
L-Arginine (¹³C₆) +6 2-plex or 3-plex quantitative proteomics

A notable challenge in arginine-based SILAC is the metabolic conversion of arginine to proline by some cell lines. nih.govresearchgate.net This conversion can lead to the appearance of heavy-labeled proline in the "heavy" sample, which complicates data analysis and can lead to inaccurate quantification of proline-containing peptides. nih.gov Researchers have developed strategies to mitigate this issue, such as supplementing the SILAC medium with an excess of unlabeled proline or employing computational algorithms to correct for the conversion artifact during data analysis. nih.govresearchgate.net

Analysis of Protein Post-Translational Modifications and Protein-Protein Interactions Using Deuterated Precursors

The use of deuterated precursors like L-Arginine:HCl (4,4,5,5-D4) extends beyond simple protein quantification to the complex analysis of protein function and regulation, including post-translational modifications (PTMs) and protein-protein interactions.

Post-Translational Modifications (PTMs): Arginine residues in proteins are subject to a wide array of PTMs, such as methylation, citrullination, ADP-ribosylation, and hydroxylation, which are crucial for regulating protein function, localization, and stability. researchgate.netnih.gov Dysregulation of these modifications is linked to various diseases. researchgate.net Stable isotope labeling with deuterated arginine allows researchers to track and quantify changes in these PTMs on a proteome-wide scale.

For instance, arginine methylation, catalyzed by protein arginine methyltransferases (PRMTs), results in the formation of monomethylarginine, asymmetric dimethylarginine (aDMA), or symmetric dimethylarginine (sDMA). nih.gov This modification plays a key role in processes like RNA splicing, transcriptional regulation, and DNA repair. nih.govnih.gov By using a SILAC approach with heavy arginine, researchers can compare the methylation status of thousands of sites between different cellular states. This provides insights into how cellular signaling pathways affect the "methyl-proteome." Recent proteomic methods enable the simultaneous localization and quantification of multiple PTMs on both lysine (B10760008) and arginine residues in a single MS run without requiring prior enrichment of the modified proteins. nih.gov

Protein-Protein Interactions: Understanding the intricate network of protein-protein interactions is fundamental to deciphering cellular processes. Deuterated arginine is used in quantitative proteomic techniques like affinity purification-mass spectrometry (AP-MS) or co-immunoprecipitation coupled with mass spectrometry (co-IP-MS) to identify and quantify interaction partners. In this setup, a "heavy" labeled cell lysate (containing proteins with incorporated L-Arginine:HCl (4,4,5,5-D4)) can serve as a control for a "light" cell lysate where a specific protein of interest is "baited" to pull down its interactors. True interaction partners will be significantly enriched in the "light" sample compared to the "heavy" control, a distinction made clear by the SILAC ratios. This quantitative approach helps to eliminate non-specific binders that are common in such experiments. A notable study used quantitative proteomics to define the interactomes of toxic dipeptide repeat polymers (poly-PR and poly-GR) associated with C9ORF72 mutations, revealing their promiscuous binding to ribosomal proteins and translation factors. proteomexchange.org

Quantitative Proteomics in Animal Models for Systems Biology Research

Extending quantitative proteomics from cell culture to whole organisms provides invaluable insights into systems biology, allowing for the study of protein dynamics in the context of complex physiological and pathological processes. The SILAC methodology has been successfully adapted for use in animal models, such as mice ("SILAC mouse") and flies.

In this approach, an animal is fed a specialized diet in which a standard amino acid is completely replaced with its heavy isotope-labeled counterpart, such as L-Arginine:HCl (4,4,5,5-D4). researchgate.net Over time, the animal's entire proteome becomes labeled with the heavy amino acid. The tissues from this "super SILAC" or "spike-in SILAC" animal can then be used as a universal internal standard for a wide range of experiments.

For example, to study a disease, tissue from a "heavy" labeled, healthy mouse can be mixed at a 1:1 ratio with the corresponding tissue from an unlabeled, "light" mouse model of the disease. The mixture is then processed for MS-based proteomic analysis. This method allows for the highly accurate quantification of protein expression changes directly in tissues, overcoming variability in sample processing and providing a clear picture of the molecular landscape of the disease state. This in-vivo labeling strategy has been applied to investigate liver diseases, such as nonalcoholic steatohepatitis (NASH), by quantifying changes in total protein levels and specific lysine and arginine PTMs in liver tissue from mouse models. nih.gov This provides a powerful platform for biomarker discovery and for understanding the systemic effects of genetic mutations, drug treatments, or environmental factors on the proteome of a living organism.

Table 2: Conceptual Workflow for Quantitative Proteomics in Animal Models

Step Description
1. Labeling An animal model (e.g., mouse) is fed a diet containing a heavy stable isotope, such as L-Arginine:HCl (4,4,5,5-D4), until its proteome is fully labeled.
2. Spiking Tissue from the "heavy" labeled animal is harvested and mixed with an equal amount of "light" tissue from an experimental animal (e.g., a disease model).
3. Processing The combined tissue sample is homogenized, proteins are extracted, digested with trypsin, and prepared for mass spectrometry.
4. Analysis Peptides are analyzed by LC-MS/MS. The relative abundance of proteins between the experimental and control states is determined by comparing the signal intensities of "light" and "heavy" peptide pairs.

| 5. Interpretation | The resulting quantitative data provides insights into protein expression and regulation within the complex in-vivo environment of the animal model. |

Theoretical and Computational Approaches Complementing Experimental Data on Deuterated L Arginine

Molecular Dynamics Simulations to Model Deuterium-Induced Conformational Changes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For L-Arginine (4,4,5,5-D4), MD simulations can elucidate how the increased mass at the C4 and C5 positions affects the molecule's conformational flexibility and dynamics. The substitution of hydrogen (≈1 amu) with deuterium (B1214612) (≈2 amu) alters the vibrational properties of the C-D bonds compared to C-H bonds. Specifically, C-D bonds have a lower zero-point vibrational energy and vibrate at a lower frequency.

To model this, a simulation would be set up where the standard parameters for L-arginine in a force field like AMBER or CHARMM are modified to account for the increased mass of the deuterium atoms. The system, containing the deuterated arginine molecule solvated in explicit water and ions, is then simulated for a duration sufficient to observe its dynamic behavior, typically on the nanosecond to microsecond timescale. mdpi.comnih.gov

Table 1: Comparison of Hydrogen and Deuterium Isotope Properties

PropertyHydrogen (¹H)Deuterium (²H or D)Implication for Simulations
Atomic Mass (amu) ~1.008~2.014Alters inertial and vibrational properties.
Van der Waals Radius IdenticalIdenticalNo significant change in steric interactions.
Bond Polarity (e.g., C-H vs C-D) Slightly PolarSlightly PolarNegligible difference in electrostatic interactions.
Zero-Point Energy of C-X Bond HigherLowerC-D bonds are stronger and less reactive.
Vibrational Frequency of C-X Bond HigherLowerAffects the dynamic behavior and IR spectra.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Elucidating Reaction Pathways

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are essential for studying chemical reactions in large systems like enzymes. wikipedia.orgmpg.de This approach treats the region where bond-breaking and bond-forming events occur with high-accuracy quantum mechanics (QM), while the rest of the system (the surrounding protein and solvent) is treated with computationally faster molecular mechanics (MM). nih.govacs.org

For L-Arginine (4,4,5,5-D4), QM/MM calculations are particularly valuable for enzymes that catalyze reactions directly involving the C4 or C5 positions, such as certain L-arginine hydroxylases. nih.gov In such a reaction, the abstraction of an atom from the C4 or C5 position is often the rate-limiting step. The QM/MM model would define the L-arginine-d4 substrate and the critical parts of the enzyme's active site (e.g., an iron-oxo species) as the QM region. nih.gov

By calculating the potential energy surface for the reaction, researchers can determine the activation energy—the energy barrier that must be overcome for the reaction to proceed. Due to the lower zero-point energy of the C-D bond, breaking it requires more energy than breaking a corresponding C-H bond. QM/MM calculations can precisely quantify this difference, predicting a higher activation energy for the deuterated substrate. This phenomenon is the origin of the primary kinetic isotope effect (KIE). nih.govnih.gov Such calculations provide a detailed, step-by-step understanding of the reaction mechanism and explain why reactions involving deuterated substrates are often slower. youtube.com

Table 2: Hypothetical QM/MM Results for C4-Hydroxylation of L-Arginine

SubstrateReaction StepCalculated Activation Energy (kcal/mol)Predicted Outcome
L-Arginine (H) H-atom abstraction from C415.2Normal reaction rate.
L-Arginine (4,4-D2) D-atom abstraction from C416.5Slower reaction rate due to primary KIE.

Note: Values are illustrative to demonstrate the expected trend from a QM/MM calculation.

Computational Modeling of Isotope Effects on Enzyme Catalysis and Metabolic Fluxes

The kinetic isotope effect (KIE) predicted by QM/MM calculations can be integrated into larger-scale computational models to understand its impact on enzyme kinetics and metabolic networks. nih.gov The KIE is the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD).

Primary KIE: Occurs when the bond to the isotope is broken in the rate-determining step of the reaction. For L-Arginine (4,4,5,5-D4), a significant primary KIE would be expected for enzymes like L-arginine 4-hydroxylase. nih.gov

Secondary KIE: Occurs when the isotopic substitution is at a position not directly involved in bond breaking, but its presence still influences the reaction rate, often through changes in hybridization or steric effects. For enzymes like nitric oxide synthase (NOS) or arginase, which act on the distant guanidinium (B1211019) group, the 4,4,5,5-D4 labeling would be expected to produce a small secondary KIE, if any. nih.govebi.ac.uk

Computational models of metabolic flux can use these KIE values to predict how L-Arginine (4,4,5,5-D4) is partitioned between competing metabolic pathways. For example, if the hydroxylation pathway is significantly slowed by a large primary KIE, the deuterated arginine pool may be shunted towards other pathways, such as conversion to ornithine by arginase or incorporation into proteins. nih.gov By creating a kinetic model of arginine metabolism that incorporates the calculated KIEs, researchers can simulate the redistribution of metabolic flux and predict the concentrations of downstream metabolites, complementing experimental data from isotope tracing studies. nih.govdiva-portal.org

Table 3: Predicted Kinetic Isotope Effects (KIE) for L-Arginine (4,4,5,5-D4) with Various Enzymes

EnzymeReaction SiteExpected KIE TypePredicted Impact on Rate
L-Arginine 4-Hydroxylase C4-HPrimarySignificant decrease
Nitric Oxide Synthase (NOS) Guanidinium GroupSecondaryNegligible to very small decrease
Arginase Guanidinium GroupSecondaryNegligible to very small decrease
Arginyl-tRNA Synthetase Carboxyl/Amino GroupNoneNo change

Future Directions and Emerging Research Avenues for L Arginine:hcl 4,4,5,5 D4

Development of Novel Isotopic Labeling Strategies for Expanded Applications

Stable isotope labeling with amino acids in cell culture (SILAC) is a key technique in quantitative proteomics, where cells are metabolically labeled using "heavy" isotope-labeled amino acids like arginine. nih.gov This allows for the differentiation and quantification of proteins from different cell populations by mass spectrometry. nih.gov However, a significant challenge in using labeled arginine is its metabolic conversion to other amino acids, such as proline, glutamate, and glutamine, which can complicate proteomic analyses. nih.gov

To address this "arginine conversion problem," researchers are developing novel strategies. One approach involves the genetic modification of organisms to prevent the breakdown of arginine. For instance, in the fission yeast Schizosaccharomyces pombe, deleting the genes for arginase or ornithine transaminase has been shown to abolish almost all arginine conversion. nih.gov This genetic engineering solution allows for more accurate and reliable quantitative proteomics using labeled arginine. nih.gov

Another innovative approach focuses on the production of stable-isotope-labeled arginine. A novel system has been developed for the heterologous production of the arginine-containing polymer cyanophycin in recombinant strains of Ralstonia eutropha. nih.gov This method allows for the efficient production of highly enriched [¹³C/¹⁵N]arginine, which can then be used in various labeling studies. nih.gov

Dual-isotopic labeling strategies are also being explored to enhance the identification of protein termini. researchgate.net These methods utilize chemical labeling to specifically target the N- or C-terminus of proteins, aiding in the characterization of proteoforms and their functions. researchgate.net

Future developments in isotopic labeling are likely to focus on:

Site-specific labeling: Introducing isotopes at specific positions within the arginine molecule to probe particular enzymatic reactions and metabolic pathways with greater precision.

Multiplexed labeling: Combining different isotopes of arginine and other amino acids to simultaneously track multiple metabolic processes and cellular dynamics.

In vivo labeling strategies: Developing more efficient and targeted methods for delivering labeled arginine to specific tissues or cell types within a whole organism.

Integration with Advanced Multi-Omics Technologies (e.g., Fluxomics, Proteogenomics)

The integration of data from L-ARGININE:HCL (4,4,5,5-D4) tracing with other "omics" technologies offers a more holistic understanding of biological systems. Multi-omics approaches combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive view of cellular processes. nih.govspringernature.comyoutube.com

Fluxomics: Metabolic flux analysis, or fluxomics, uses isotopic tracers like L-ARGININE:HCL (4,4,5,5-D4) to measure the rates of metabolic reactions within a cell. By tracking the incorporation of the deuterium (B1214612) label into various metabolites, researchers can quantify the flux through different metabolic pathways. nih.gov Integrating this data with transcriptomic and proteomic data can reveal how changes in gene and protein expression regulate metabolic fluxes. For example, a study on arginine metabolism in cancer could correlate increased flux through a particular pathway with the upregulation of specific enzymes identified through proteomics.

Proteogenomics: This field combines proteomics with genomics and transcriptomics to improve gene annotation and identify novel proteins. The use of labeled arginine in SILAC experiments can provide highly accurate quantitative proteomic data. nih.gov When integrated with genomic and transcriptomic data, this can help to validate gene models, identify previously unannotated protein-coding genes, and characterize post-translational modifications.

A multi-omics landscape analysis has revealed the association of arginine biosynthesis genes with tumor immune evasion and therapy resistance across various cancers. nih.gov Such studies highlight the power of integrating different omics datasets to understand the role of arginine metabolism in disease. nih.gov Future research will likely see the development of sophisticated computational tools and bioinformatics pipelines to facilitate the seamless integration and analysis of these complex, multi-layered datasets. springernature.comyoutube.comarxiv.org

Multi-Omics TechnologyIntegration with L-ARGININE:HCL (4,4,5,5-D4) DataPotential Insights
Fluxomics Tracing the deuterium label to quantify metabolic reaction rates.Understanding the dynamic regulation of metabolic pathways in response to stimuli.
Proteogenomics Using SILAC with labeled arginine for accurate protein quantification.Improved gene annotation, discovery of novel proteins, and characterization of proteoforms.
Transcriptomics Correlating changes in gene expression with metabolic fluxes.Identifying transcriptional regulatory networks that control arginine metabolism.
Metabolomics Combining tracer data with global metabolite profiling.A comprehensive view of the metabolic state of a cell or organism.

Expansion into Diverse Biological Models and Complex Research Systems

The application of L-ARGININE:HCL (4,4,5,5-D4) is expanding from simple cell culture models to more complex biological systems. This allows for the study of arginine metabolism in the context of a whole organism, providing insights that are more relevant to human health and disease.

Research has already demonstrated the feasibility of using SILAC at the whole-organism level. nih.gov Studies in genetically diverse lines of chickens have shown that the growth of internal organs responds differently to varying dietary arginine supply, highlighting the importance of genetic background in nutrient utilization. nih.gov

Future research will likely see the expanded use of L-ARGININE:HCL (4,4,5,5-D4) in a variety of models, including:

Animal models of disease: Investigating the role of arginine metabolism in conditions such as cardiovascular disease, metabolic syndrome, and neurological disorders. mdpi.comnih.govnih.gov For example, tracing studies could elucidate how arginine metabolism is altered in the brains of Alzheimer's disease models. mdpi.com

Marine invertebrates: Studying the role of arginine in developmental processes like larval metamorphosis in organisms such as Mytilus coruscus. mdpi.com

Gut microbiome studies: Exploring the interplay between host and microbial arginine metabolism and its impact on gut health and disease. nih.gov

Plant biology: Investigating the role of arginine as a nitrogen storage and transport molecule in plants.

The use of deuterated L-arginine in these complex systems will provide valuable information on how arginine metabolism is regulated in different tissues and organs and how it is affected by factors such as diet, genetics, and disease state.

Methodological Innovations in Isotopic Analysis and Data Interpretation

Advances in analytical techniques and computational tools are crucial for maximizing the information obtained from studies using L-ARGININE:HCL (4,4,5,5-D4).

Isotopic Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a key technique for analyzing arginine metabolism using isotopic labeling. nih.gov This method allows for the reliable quantification of important intermediates and the fluxes of major metabolic reactions in arginine metabolism. nih.gov Future innovations in this area may include:

Higher-resolution mass spectrometry: Providing more accurate mass measurements and the ability to distinguish between different isotopologues.

Improved chromatographic separation: Allowing for the separation and quantification of a wider range of metabolites.

Direct analysis of intact proteins: Developing methods to analyze isotopically labeled proteins without the need for digestion into peptides.

Data Interpretation: The analysis of data from isotopic labeling experiments can be complex. Researchers are developing new computational methods and software to aid in data interpretation. This includes tools for:

Metabolic flux analysis: Calculating reaction rates from isotope labeling data.

Kinetic modeling: Simulating the dynamics of metabolic pathways to understand their regulation.

Statistical analysis of multi-omics data: Identifying significant correlations and causal relationships between different data types.

Q & A

Q. What are the primary research applications of L-ARGININE:HCL (4,4,5,5-D4) in metabolic and proteomic studies?

This deuterated compound is primarily used in stable isotope tracing and SILAC (Stable Isotope Labeling by Amino acids in Cell culture) . In metabolic studies, it enables tracking of arginine flux in pathways like nitric oxide synthesis or urea cycle dynamics via mass spectrometry (MS). For SILAC, the 4,4,5,5-D4 labeling introduces a 4 Da mass shift, allowing precise quantification of protein expression in comparative proteomics .

Example Application:

  • In vivo tracer studies : Administering D4-arginine to mice to measure whole-body arginine production rates via tracer-tracee ratio (TTR) analysis .
  • SILAC workflows : Culturing cells in media containing D4-arginine to label nascent proteins for MS-based quantification .

Q. How should researchers handle and store L-ARGININE:HCL (4,4,5,5-D4) to maintain isotopic integrity?

  • Storage : Store at room temperature in vacuum-sealed containers to prevent moisture absorption. Avoid light exposure to prevent photodegradation .
  • Handling : Use anhydrous conditions during weighing to minimize hydrolysis. Verify isotopic purity (>96% D) via NMR or high-resolution MS before critical experiments .

Critical Note: Contamination with non-deuterated arginine (even <5%) can skew SILAC ratios or tracer calculations. Pre-experiment validation using QC samples is advised .

Q. Why is deuterium labeling at the 4,4,5,5 positions structurally significant for SILAC experiments?

The 4,4,5,5-D4 labeling ensures that proteolytic peptides (e.g., tryptic fragments) retain the mass shift during MS analysis. This positional labeling avoids metabolic scrambling, as deuterium at these sites is less prone to exchange with solvents or enzymatic removal compared to labile positions (e.g., α-hydrogens) .

Example Data:

Peptide SequenceLight (Da)Heavy (Da)Δ Mass (Da)
R.XXXXXR1000.501004.50+4.00

Advanced Research Questions

Q. How can researchers optimize SILAC experimental design using L-ARGININE:HCL (4,4,5,5-D4) to minimize metabolic conversion artifacts?

  • Media Design : Use arginine-free media supplemented with D4-arginine to prevent cross-labeling. Include proline to block endogenous arginine-to-proline conversion, which can introduce unplanned isotope incorporation .
  • Validation : Perform MS/MS confirmation of labeled peptides using tools like Andromeda/MaxQuant to detect unexpected modifications (e.g., deamidation or oxidation) .

Case Study: In a triple-SILAC experiment, D4-arginine (Δ+4 Da) paired with 13C6-arginine (Δ+6 Da) enabled multiplexed analysis of three cell states. Cross-checking with unlabeled controls confirmed <2% metabolic interference .

Q. What analytical strategies resolve isotopic interference when using D4-arginine in complex biological matrices?

  • High-Resolution MS : Use instruments with >60,000 resolution (e.g., Orbitrap) to distinguish D4-arginine (Δ+4.0282 Da) from natural 13C isotopes (Δ+1.0034 Da per carbon) .
  • Chromatographic Separation : Optimize LC gradients to resolve co-eluting isomers. For example, hydrophilic interaction chromatography (HILIC) improves separation of arginine metabolites like citrulline and ornithine .

Data Contradiction Example: A study observed inconsistent TTR values for D4-arginine in plasma. Resolution involved spiking 13C6-arginine as an internal standard to correct for ion suppression effects .

Q. How should contradictions in tracer study data (e.g., unexpected isotope ratios) be systematically investigated?

  • Step 1 : Confirm isotopic purity via NMR or MS to rule out batch variability .
  • Step 2 : Validate sample preparation protocols (e.g., acid hydrolysis for protein digestion) to ensure deuterium retention .
  • Step 3 : Replicate experiments with biological triplicates to distinguish technical vs. biological variability .

Example Workflow:

IssueDiagnostic TestCorrective Action
Low TTR signalSpike 13C6-arginineNormalize to internal standard
High background noiseRe-optimize LC-MS parametersAdjust collision energy or gradient

Methodological Tables

Q. Table 1. Key Specifications for L-ARGININE:HCL (4,4,5,5-D4)

ParameterValueSource
Isotopic Purity≥96% D4
Molecular Weight223.13 g/mol (C6D4H10N2O2·2HCl)
StorageRoom temperature, vacuum

Q. Table 2. Example SILAC Experimental Setup

ConditionLabelMedia Composition
ControlLight arginineArg-free media + Light Arg
Treatment 1D4-arginine (Δ+4 Da)Arg-free media + D4-Arg
Treatment 213C6-arginine (Δ+6 Da)Arg-free media + 13C6-Arg

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